2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide
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Overview
Description
2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamido group, a benzo[d]thiazole moiety, and a methylsulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step might involve a coupling reaction such as Suzuki or Heck coupling.
Introduction of the acetamido group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Addition of the methylsulfonyl group: This step may involve sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-(4-phenyl)butanamide: Lacks the benzo[d]thiazole and methylsulfonyl groups.
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide: Lacks the butanamide moiety.
4-(methylsulfonyl)butanamide: Lacks the acetamido and benzo[d]thiazole groups.
Uniqueness
The presence of the benzo[d]thiazole and methylsulfonyl groups in 2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide may confer unique biological activities and chemical properties, making it distinct from similar compounds.
Biological Activity
The compound 2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide is a synthetic derivative that exhibits potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazole ring, which is known for its role in various biological activities.
Biological Activity Overview
Research has indicated that compounds containing thiazole moieties often display significant anticancer and antimicrobial activities. The specific compound has been evaluated for its effects on cancer cell lines, particularly focusing on apoptosis induction and cell cycle modulation.
The anticancer activity of this compound has been linked to several mechanisms:
- Induction of Apoptosis : The compound has shown potential in directing tumor cells towards apoptosis, a critical pathway for anticancer action .
- Inhibition of Cell Proliferation : Studies using MTT assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) .
- Caspase Activation : The activation of caspase-3 has been observed, indicating the involvement of intrinsic apoptotic pathways in the compound's action .
Case Studies
Several studies have documented the effects of this compound:
- Study 1 : In vitro assessments showed that treatment with varying concentrations of the compound led to a significant reduction in cell viability in A549 and C6 cell lines. The IC50 values were determined through dose-response curves.
- Study 2 : A comparative analysis with other thiazole derivatives revealed that this compound exhibited superior activity against cancer cells, highlighting its potential as a lead compound for further development .
Data Table: Anticancer Activity Summary
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | Apoptosis induction |
C6 | 20 | Cell cycle arrest |
MCF-7 | 25 | Caspase activation |
Additional Biological Activities
Aside from anticancer properties, compounds similar to this compound have been reported to possess antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth and have potential applications in treating infections .
Properties
IUPAC Name |
2-acetamido-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-13-4-9-17-19(12-13)29-21(24-17)15-5-7-16(8-6-15)23-20(26)18(22-14(2)25)10-11-30(3,27)28/h4-9,12,18H,10-11H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUFVRBMEVZGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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